10074-A4

Vue d'ensemble

Description

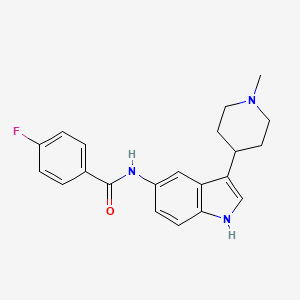

10074-A4 est un inhibiteur de petite molécule qui cible la protéine c-Myc, un facteur de transcription impliqué dans la régulation du cycle cellulaire, l'apoptose et la transformation cellulaire. Le composé est connu pour ses propriétés anticancéreuses, en particulier pour inhiber la croissance des cellules cancéreuses en perturbant la formation de l'hétérodimère c-Myc/Max .

Applications De Recherche Scientifique

10074-A4 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of c-Myc in cancer and to develop potential anticancer therapies

Cell Cycle Studies: The compound is used to investigate the regulation of the cell cycle and apoptosis

Drug Development: It serves as a lead compound for the development of new drugs targeting c-Myc

Biological Studies: Researchers use this compound to study the molecular mechanisms of c-Myc and its interactions with other proteins

Mécanisme D'action

Target of Action

The primary target of 10074-A4 is the c-Myc protein . c-Myc is a transcription factor that plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis . This compound binds to c-Myc at different sites along the peptide chain .

Mode of Action

This compound acts as an inhibitor of the protein-protein interaction between c-Myc and its associated protein Max . It inhibits c-Myc and Max heterodimerization, thereby inhibiting c-Myc function . The compound binds to c-Myc at different sites along the peptide chain, specifically c-Myc 370-409 .

Biochemical Pathways

The inhibition of c-Myc by this compound affects several biochemical pathways. It arrests the cell cycle at the S-phase in a dose-dependent manner in HL-60 cells . It also inhibits the mRNA level of the c-Myc target genes, CCND2 and CDK4 .

Pharmacokinetics

It’s known that the compound shows inhibitory activity of hl-60 cells with an ic50 of 151 μM . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.

Result of Action

The result of this compound’s action is the inhibition of cell proliferation and induction of apoptosis. In HL-60 cells, this compound shows inhibitory activity and arrests the cell cycle at the S-phase . It also reduces the mRNA level of the c-Myc target genes, CCND2 and CDK4 .

Analyse Biochimique

Biochemical Properties

10074-A4 plays a pivotal role in biochemical reactions by inhibiting the interaction between the c-Myc oncoprotein and the Max protein. This interaction is essential for the transcriptional activity of c-Myc, which regulates the expression of various genes involved in cell proliferation, metabolism, and apoptosis. By inhibiting this interaction, this compound effectively reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes such as ornithine decarboxylase. This inhibition results in cell cycle arrest at the G0/G1 phase in Myc-overexpressing cells .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In Myc-overexpressing Rat1 cells, this compound induces cell cycle arrest at the G0/G1 phase, thereby inhibiting cell proliferation. Additionally, this compound has been shown to reduce the expression of c-Myc target genes, which are crucial for cell growth and metabolism. This compound also influences cell signaling pathways by disrupting the c-Myc/Max interaction, leading to altered gene expression and cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the c-Myc protein and preventing its interaction with the Max protein. This binding disrupts the formation of the c-Myc/Max heterodimer, which is essential for the transcriptional activity of c-Myc. By inhibiting this interaction, this compound reduces the transcriptional activity of c-Myc, leading to decreased expression of c-Myc target genes. This inhibition results in cell cycle arrest and reduced cell proliferation in Myc-overexpressing cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable and maintains its inhibitory activity over extended periods. Prolonged exposure to this compound can lead to degradation and reduced efficacy. In in vitro studies, this compound has been shown to induce long-term effects on cellular function, including sustained cell cycle arrest and reduced cell proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively inhibits the c-Myc/Max interaction and reduces tumor growth in mouse xenograft models. At higher doses, this compound can exhibit toxic or adverse effects, including weight loss and organ toxicity. These threshold effects highlight the importance of optimizing the dosage of this compound to achieve therapeutic efficacy while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with the c-Myc oncoprotein. By inhibiting the c-Myc/Max interaction, this compound affects the expression of genes involved in metabolic processes, including those regulating glycolysis and mitochondrial function. This inhibition can lead to altered metabolic flux and changes in metabolite levels, ultimately affecting cellular metabolism and energy production .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within cells. Once inside the cell, this compound accumulates in specific compartments, where it exerts its inhibitory effects on the c-Myc/Max interaction. The distribution of this compound within tissues can also influence its therapeutic efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound is primarily localized in the nucleus, where it interacts with the c-Myc oncoprotein and inhibits its interaction with the Max protein. This nuclear localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The subcellular localization of this compound is essential for its ability to inhibit the c-Myc/Max interaction and reduce the transcriptional activity of c-Myc .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du 10074-A4 implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Les étapes clés comprennent:

Formation de la structure de base: Cela implique la réaction du 2,6-dichlorobenzaldéhyde avec la thiourée pour former le composé intermédiaire.

Cyclisation: L'intermédiaire subit une cyclisation en présence d'une base pour former la structure de base du this compound.

Fonctionnalisation: La structure de base est ensuite fonctionnalisée avec divers substituants pour obtenir le produit final

Méthodes de production industrielle

La production industrielle du this compound suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour assurer un rendement et une pureté élevés. Les points clés comprennent:

Température et temps de réaction: Optimisés pour maximiser le rendement.

Méthodes de purification: Des techniques telles que la recristallisation et la chromatographie sont utilisées pour purifier le produit final

Analyse Des Réactions Chimiques

Types de réactions

Le 10074-A4 subit plusieurs types de réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques pour former divers dérivés oxydés.

Réduction: Les réactions de réduction peuvent modifier les groupes fonctionnels du composé.

Substitution: Divers substituants peuvent être introduits dans la molécule par des réactions de substitution

Réactifs et conditions courants

Agents oxydants: Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs: Tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.

Réactifs de substitution: Tels que les halogènes ou les agents alkylants

Produits majeurs

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de sulfoxydes ou de sulfones, tandis que la réduction peut produire divers dérivés réduits .

Applications de recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment:

Recherche sur le cancer: Il est utilisé pour étudier le rôle du c-Myc dans le cancer et pour développer des thérapies anticancéreuses potentielles

Études sur le cycle cellulaire: Le composé est utilisé pour étudier la régulation du cycle cellulaire et de l'apoptose

Développement de médicaments: Il sert de composé de tête pour le développement de nouveaux médicaments ciblant le c-Myc

Études biologiques: Les chercheurs utilisent le this compound pour étudier les mécanismes moléculaires du c-Myc et ses interactions avec d'autres protéines

Mécanisme d'action

Le this compound exerce ses effets en se liant à la protéine c-Myc et en empêchant son interaction avec Max. Cette perturbation inhibe l'activité transcriptionnelle du c-Myc, conduisant à l'arrêt du cycle cellulaire et à l'apoptose dans les cellules cancéreuses. Le composé cible spécifiquement la région 370-409 du c-Myc, qui est cruciale pour sa fonction .

Comparaison Avec Des Composés Similaires

Composés similaires

10058-F4: Un autre inhibiteur du c-Myc qui perturbe l'interaction c-Myc/Max.

10074-G5: Similaire au 10074-A4, il cible la protéine c-Myc et inhibe sa fonction

Unicité

Le this compound est unique en sa capacité à se lier à plusieurs sites le long de la région 370-409 du c-Myc, offrant une inhibition plus complète de l'activité du c-Myc. Cette propriété en fait un outil précieux pour étudier la fonction du c-Myc et développer des thérapies anticancéreuses .

Propriétés

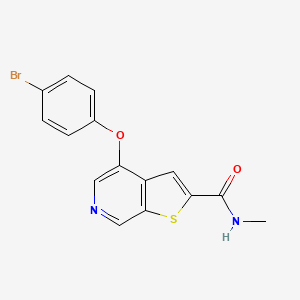

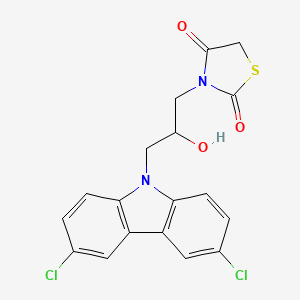

IUPAC Name |

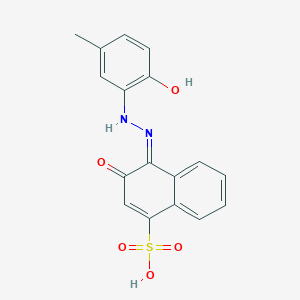

3-[3-(3,6-dichlorocarbazol-9-yl)-2-hydroxypropyl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14Cl2N2O3S/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)21(15)7-12(23)8-22-17(24)9-26-18(22)25/h1-6,12,23H,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCNHANGMZXFWOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

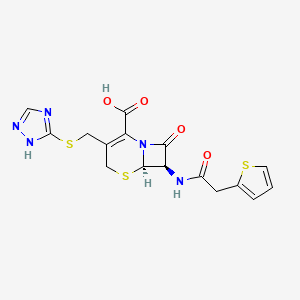

Canonical SMILES |

C1C(=O)N(C(=O)S1)CC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14Cl2N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

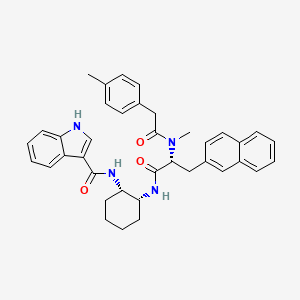

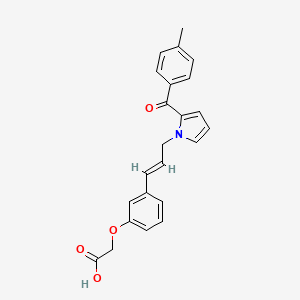

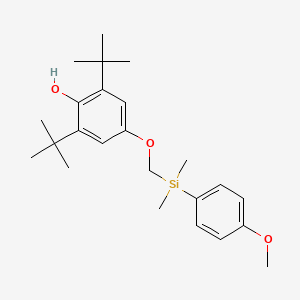

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.